molecular formula C9H10N4O4 B12922108 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- CAS No. 94120-22-6

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-

Cat. No.: B12922108
CAS No.: 94120-22-6
M. Wt: 238.20 g/mol
InChI Key: RZOSCHRJNRQVNG-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- is a benzotriazole derivative characterized by a triazole ring fused to a benzene core. Key structural features include:

  • Ethanol group at position 1, enhancing hydrophilicity.
  • Methoxy (-OCH₃) at position 5, contributing to electron-donating effects.
  • Nitro (-NO₂) at position 6, introducing electron-withdrawing properties.

Properties

CAS No.

94120-22-6

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

2-(5-methoxy-6-nitrobenzotriazol-1-yl)ethanol

InChI

InChI=1S/C9H10N4O4/c1-17-9-4-6-7(5-8(9)13(15)16)12(2-3-14)11-10-6/h4-5,14H,2-3H2,1H3

InChI Key

RZOSCHRJNRQVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material and Nitration

The synthesis begins with o-nitrochlorobenzene or related substituted anilines, which undergo nucleophilic substitution and cyclization to form the benzotriazole ring. For example, a method reported involves reacting 1H-benzotriazole-1-alcohol with o-nitrochlorobenzene derivatives in methylene dichloride solvent, yielding 6-methoxy-1H-benzotriazole-1-ethanol derivatives with high yield (~90%) and melting points around 169-171°C.

Methoxylation

The methoxy group at the 5-position is introduced via substitution reactions on the benzotriazole ring or its precursors. This can be achieved by using 1-chloro-4-methoxy-2-nitrobenzene as a precursor, which upon reaction with benzotriazole derivatives, yields the methoxy-substituted benzotriazole intermediate.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield (%) Melting Point (°C) Notes
1 Formation of benzotriazole core from o-nitrochlorobenzene Methylene dichloride solvent, room temp to mild heating ~90% 169-171 High purity white crystals obtained
2 Methoxylation at 5-position Reaction with 1-chloro-4-methoxy-2-nitrobenzene ~90% 169-171 Selective substitution achieved
3 Alkylation with ethylene oxide to introduce 1-ethanol Sodium hydroxide base, 50-60°C, mild conditions Not specified Not specified Reaction optimized for yield and purity

Research Findings and Optimization Notes

  • The use of methylene dichloride as a solvent in the initial substitution and cyclization steps provides a good balance of solubility and reaction control, leading to high yields and clean products.
  • Controlling the temperature during nitration and methoxylation steps is critical to avoid over-substitution or decomposition of sensitive intermediates.
  • The alkylation step with ethylene oxide requires careful pH and temperature control to prevent polymerization of ethylene oxide and side reactions.
  • Industrial scale synthesis benefits from continuous flow techniques and catalyst recycling to improve efficiency and reduce waste.

Chemical Reactions Analysis

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In organic synthesis, 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- serves as a building block for more complex molecules. It is utilized in various organic reactions due to its excellent leaving group ability and stabilization properties for negative charges and radicals.

ApplicationDescription
Building Block Used in synthesizing complex organic compounds.
Reagent Acts as a reagent in diverse organic reactions.

Biology

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer studies. Its structure allows it to interact with biological targets effectively.

Case Study : A study explored the cytotoxic effects of benzotriazole derivatives on cancer cell lines. The results showed that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 1.23 to 7.39 µM .

Medicine

Ongoing research investigates the therapeutic potential of 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-. Its unique chemical structure suggests possible applications in drug development.

Potential Therapeutic UsesObservations
Anticancer Inhibits growth in various cancer cell lines.
Antimicrobial Exhibits activity against certain pathogens.

Industrial Applications

In industrial settings, this compound is recognized for its role as a corrosion inhibitor, especially for copper and its alloys. It is also utilized as an additive in lubricants and coatings.

Industrial UseDescription
Corrosion Inhibitor Protects metals from corrosion in various environments.
Additive Enhances properties of lubricants and coatings.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- involves its interaction with molecular targets through its functional groups. The nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form stable coordination complexes with metal ions, which is essential for its role as a corrosion inhibitor .

Comparison with Similar Compounds

Structural Analogs

1H-Benzotriazole, 5-methoxy- ()
  • Substituents : Methoxy at position 3.
  • Key Differences: Lacks nitro and ethanol groups.
  • Implications :
    • Reduced polarity compared to the target compound.
    • Lower molecular weight (C₇H₆N₃O vs. C₉H₁₀N₄O₃ for the target), likely affecting solubility and melting point.
    • Methoxy’s electron-donating nature may alter reactivity in electrophilic substitution reactions.
1H-Benzotriazole,1-(fluoromethyl)- (CAS 158607-43-3; )
  • Substituents : Fluoromethyl (-CH₂F) at position 1.
  • Key Differences: Fluorine’s electronegativity vs. ethanol’s hydroxyl group.
  • Implications: Lipophilicity: Fluoromethyl increases logP compared to ethanol, enhancing membrane permeability . Metabolic Stability: Fluorine may reduce susceptibility to oxidative metabolism.
1H-Benzotriazole, 1-hydroxy- (CAS 2592-95-2; )
  • Substituents : Hydroxyl (-OH) at position 1.
  • Key Differences: Hydroxyl’s acidity vs. ethanol’s weaker acidity.
  • Implications: Solubility: Higher aqueous solubility due to -OH, but lower than ethanol’s due to hydrogen bonding limitations. Reactivity: Hydroxyl group participates in hydrogen bonding, affecting protein interactions .

Functional Analogs

Benzimidazole Derivatives ()
  • Example : N-ethyl-6-methoxy-1H-benzimidazole-2-ethanamine hydrochloride ().
  • Key Differences : Benzimidazole (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms).
  • Implications :
    • Bioactivity : Benzimidazoles are common in antivirals and antiparasitics; benzotriazoles may exhibit distinct enzyme inhibition profiles (e.g., Autotaxin inhibition in ).
    • Electronic Effects : Triazole’s electron-deficient ring may enhance binding to charged biological targets.
Triazinoquinoxaline Derivatives ()
  • Example: 3-hydrazinyl-5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxaline.
  • Key Differences: Larger heterocyclic system with fused triazine and quinoxaline rings.
  • Implications :
    • Solubility : Bulkier structure reduces solubility compared to benzotriazoles.
    • Applications : Likely specialized in photodynamic therapy or DNA intercalation.

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Benzotriazole Derivatives
Compound Substituents Molecular Weight (g/mol) logP (Predicted) Key Applications
Target Compound 1-ethanol, 5-OMe, 6-NO₂ ~238.2 ~1.2 Potential enzyme inhibition
1H-Benzotriazole, 5-methoxy- 5-OMe 161.15 ~1.8 Intermediate synthesis
1H-Benzotriazole,1-(fluoromethyl)- 1-CH₂F 151.14 ~2.1 Fluorinated drug candidate
1H-Benzotriazole, 1-hydroxy- 1-OH 135.12 ~0.9 Solubility studies
Table 2: Solubility in Common Solvents ()
Solvent 1H-Benzotriazole, 1-hydroxy- Target Compound (Predicted)
Water Low Moderate (due to -OH/-NO₂)
Ethanol High High
Dichloromethane Low Moderate

Biological Activity

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from a variety of sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzotriazole core with methoxy and nitro substituents, which contribute to its unique chemical behavior. The presence of these groups enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Antiviral Activity

Research indicates that benzotriazole derivatives exhibit promising antiviral properties. For instance, benzotriazole compounds have shown effectiveness against several viruses, including the hepatitis C virus (HCV). A study demonstrated that certain derivatives could inhibit HCV helicase activity with an IC50 value around 6.5 µM when DNA was used as a substrate . Additionally, other benzotriazole analogs have been noted for their ability to disrupt viral entry and replication in cell-based assays .

Antimicrobial Properties

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- has also been evaluated for its antibacterial and antifungal activities. Compounds within this class have shown significant inhibitory effects against various bacterial strains such as Escherichia coli and Bacillus subtilis. Notably, certain derivatives were found to possess minimum inhibitory concentrations (MIC) as low as 4 µM against specific pathogens .

Antitubercular Activity

Benzotriazole derivatives have emerged as potential candidates for treating tuberculosis. Some compounds demonstrated strong activity against Mycobacterium tuberculosis with MIC values indicating effective inhibition of drug-resistant strains . For example, one derivative exhibited an MIC of 15.5 µg/mL against the H37Rv strain of Mtb.

Antiparasitic Effects

The antiparasitic activity of benzotriazole derivatives has been documented in studies targeting Trypanosoma cruzi, the causative agent of Chagas disease. One specific derivative showed a dose-dependent growth inhibitory effect on both epimastigote and trypomastigote forms of the parasite .

The biological activity of 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Receptor Modulation : It may modulate receptor activity in various biological pathways, contributing to its antiviral and antimicrobial effects.

These mechanisms are still under investigation, with ongoing studies aimed at elucidating the precise interactions at the molecular level.

Case Studies

StudyFocusKey Findings
Ibba et al. (2024)AntiviralIdentified compounds with MIC values as low as 4 µM against viral pathogens .
Kshatriya & Gajjar (2025)AntitubercularHighlighted effectiveness against drug-resistant Mtb strains with MIC values reported .
Pagliero et al. (2014)AntiparasiticDemonstrated significant inhibition of T. cruzi growth in vitro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-?

  • Methodological Answer : The compound can be synthesized via nitro-group introduction or cyclization reactions. For example, catalytic reductive cyclization of nitro-substituted precursors using palladium or ruthenium catalysts under hydrogenation conditions is commonly employed. However, steric hindrance from adjacent nitro and methoxy groups may necessitate optimized reaction times (e.g., 16 hours) and elevated temperatures (e.g., 80°C) to improve yields . Characterization of intermediates via IR spectroscopy (e.g., nitro group stretching at ~1520 cm⁻¹) and 1^1H NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) is critical for monitoring progress .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Identify the ethanol side chain (δ 1.2–1.4 ppm for -CH2_2-, δ 3.6–3.8 ppm for -OH), methoxy protons (δ ~3.9 ppm), and aromatic protons (δ 7.0–8.5 ppm).
  • IR : Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹).
  • HRMS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]+^+ for C8_8H9_9N3_3O3_3: calc. 195.0645, observed 195.0648) .

Advanced Research Questions

Q. What strategies address steric hindrance in cyclization reactions involving 5-methoxy-6-nitro-substituted benzotriazoles?

  • Methodological Answer : Steric hindrance from nitro groups can reduce cyclization yields (e.g., <10% in some cases). Strategies include:

  • Catalyst Optimization : Use Ru or Pd catalysts with bulky ligands to enhance substrate accessibility.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of nitro intermediates.
  • Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) reduces premature decomposition . Computational modeling (DFT) can predict transition-state geometries to guide catalyst design .

Q. How do electronic effects of nitro and methoxy groups influence regioselectivity in benzotriazole derivatives?

  • Methodological Answer :

  • Nitro Groups : Strong electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitutions to meta positions. This can hinder further functionalization at ortho sites.
  • Methoxy Groups : Electron-donating effects increase electron density at para positions, favoring nucleophilic attacks.
  • Experimental Validation : Competitive reactions using isotopic labeling (e.g., 15^{15}N-nitration) and Hammett plots can quantify substituent effects .

Q. What computational tools predict the stability of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for intermediates to identify kinetic bottlenecks.
  • Molecular Dynamics (MD) : Simulate solvation effects on transition states (e.g., water vs. ethanol).
  • Software : Gaussian or ORCA for energy minimization; VMD for visualization. Compare computed IR/NMR spectra with experimental data to validate models .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported reaction yields for nitro-substituted benzotriazole syntheses?

  • Methodological Answer : Contradictions often arise from varying purity of starting materials or unoptimized workup protocols.

  • Reproducibility Checks : Repeat reactions under inert atmospheres (e.g., N2_2) to exclude oxygen interference.
  • Analytical Rigor : Use HPLC to quantify side products (e.g., de-nitrated byproducts) and adjust stoichiometry.
  • Meta-Analysis : Compare datasets from multiple studies (e.g., yield vs. catalyst loading) to identify outlier conditions .

Experimental Design Considerations

Q. What controls are essential when studying the biological activity of this compound?

  • Methodological Answer :

  • Negative Controls : Use structurally similar but inactive analogs (e.g., 5-methoxy-6-amine derivatives) to isolate nitro-group effects.
  • Solvent Controls : Test DMSO/ethanol vehicle effects on cell viability.
  • Dose-Response Curves : Establish EC50_{50} values across 3+ biological replicates.
  • Stability Assays : Monitor compound degradation in PBS or serum using LC-MS .

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